Product packaging for GSK547(Cat. No.:)

GSK547

Cat. No.: B607846
M. Wt: 396.4 g/mol
InChI Key: SJVGFKBLUYAEOK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of RIPK1 Kinase in Cellular Signaling

Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) is a critical enzyme that functions as a key regulator in a variety of cellular pathways related to both cell survival and cell death. wikipedia.orgjensenlab.org Encoded by the RIPK1 gene in humans, this protein is the founding member of the Receptor Interacting Protein (RIP) kinase family. wikipedia.org RIPK1 acts as a central node in signal transduction, particularly in response to stimuli such as tumor necrosis factor (TNF). umassmed.edu Its functions are multifaceted, involving both kinase activity-dependent roles that can trigger cell death and kinase-independent scaffolding functions that are crucial for regulating inflammatory signaling and promoting cell survival. jensenlab.orgdrugbank.com

Upon activation by receptors like TNFR1, RIPK1 is recruited to a signaling complex where it can initiate pathways leading to the activation of transcription factors such as NF-κB and mitogen-activated protein (MAP) kinases like JNK and p38. wikipedia.orgnih.gov These pathways are generally associated with cell survival and inflammation. The fate of the cell—survival or death—is intricately determined by the post-translational modifications of RIPK1, especially its ubiquitination and phosphorylation status. nih.gov

Role of RIPK1 in Apoptosis and Necroptosis Pathways

RIPK1 plays a pivotal, dual role in determining the form of regulated cell death a cell undergoes, primarily apoptosis or necroptosis. wikipedia.org

Apoptosis: Under certain conditions, particularly when cellular inhibitor of apoptosis proteins (cIAPs) are depleted, RIPK1's kinase activity is required for the assembly of a death-inducing signaling complex (DISC) or a similar complex known as the ripoptosome. nih.gov This complex includes FADD and caspase-8, leading to the activation of caspase-8 and the subsequent execution of the apoptotic program. umassmed.edunih.gov

Necroptosis: Necroptosis is a form of programmed necrosis that is executed when apoptosis is blocked. nih.gov In this pathway, the kinase activity of RIPK1 is essential. frontiersin.orgnih.gov Following death receptor stimulation and in the absence of active caspase-8, RIPK1 interacts with another kinase, RIPK3, through their respective RIP homotypic interaction motifs (RHIMs). nih.gov This interaction leads to the formation of a complex called the necrosome. nih.gov Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3, which then phosphorylates the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL). nih.govfrontiersin.org Phosphorylated MLKL translocates to the plasma membrane, causing its disruption and resulting in necrotic cell death. umassmed.edu

RIPK1 as a Pivotal Mediator of Inflammation and Tissue Injury

Beyond its role in cell death, RIPK1 is a central mediator of inflammation and subsequent tissue injury. nih.govfrontiersin.org The activation of RIPK1, particularly its kinase function, can drive inflammatory responses by promoting the production of inflammatory cytokines. frontiersin.orgnih.gov This kinase is involved in signaling pathways initiated by various stimuli, including TNF receptor activation and Toll-like receptor (TLR) engagement. nih.govnih.gov

Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous human inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, and multiple sclerosis. frontiersin.orgnih.gov In animal models of these conditions, the inhibition of RIPK1 kinase activity has been shown to prevent or alleviate disease symptoms. nih.govmdpi.com Furthermore, RIPK1-mediated necroptosis contributes to tissue injury by releasing damage-associated molecular patterns (DAMPs) from dying cells, which can further amplify the inflammatory response. alzdiscovery.org This cycle of cell death and inflammation underscores the critical role of RIPK1 in the progression of inflammatory pathologies and tissue damage. nih.gov

Rationale for RIPK1 Kinase Inhibition in Research

The central role of RIPK1's kinase activity in driving both regulated cell death and inflammation makes it a compelling target for therapeutic intervention in a wide range of diseases. nih.govpnas.org The rationale for inhibiting RIPK1 kinase is based on the premise that blocking this activity can simultaneously suppress two key pathological processes: necroptotic cell death and inflammation. mdpi.com

Genetic and pharmacological studies in various animal models have demonstrated that inhibiting RIPK1 kinase can be protective in conditions such as systemic inflammatory response syndrome (SIRS), ischemic injury, and neurodegenerative diseases. mdpi.com Small-molecule inhibitors of RIPK1 have been developed and are being investigated for their therapeutic potential. nih.gov These inhibitors are designed to specifically block the kinase function of RIPK1 while ideally preserving its scaffolding function, which is important for cell survival signals and maintaining tissue homeostasis. umassmed.edumdpi.com The development of highly selective inhibitors has been facilitated by a unique allosteric pocket within the RIPK1 kinase domain, allowing for specificity over other kinases. nih.govpnas.org Therefore, RIPK1 kinase inhibition represents a promising research strategy for developing treatments for a host of inflammatory and degenerative disorders. pnas.org

A Comprehensive Profile of the RIPK1 Inhibitor: GSK547

This compound is a highly selective and potent small-molecule inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). medchemexpress.comcaymanchem.comtargetmol.com It has been utilized as a research tool to investigate the roles of RIPK1 kinase activity in various pathological processes.

Mechanism of Action

This compound functions as a Type III kinase inhibitor, binding to an allosteric pocket located between the N-terminal and C-terminal domains of RIPK1, behind the ATP-binding site. frontiersin.org This mode of action provides high selectivity for RIPK1 over other kinases, including other members of the RIPK family. caymanchem.comfrontiersin.org

In Vitro Research Findings

In vitro studies have characterized the potency and cellular effects of this compound.

Potency: this compound demonstrates potent inhibition of RIPK1 kinase activity. In a cell-based assay using L929 cells treated with TNFα and the pan-caspase inhibitor zVAD, this compound prevented necroptotic cell death with an IC50 of 32 nM. medchemexpress.com Another study reported an in vitro IC50 of 13 ng/mL. nih.gov

Selectivity: The compound is highly selective for RIPK1, showing minimal activity against a large panel of other kinases. caymanchem.com

Macrophage Reprogramming: Treatment with this compound in vitro has been shown to influence the programming of bone marrow-derived macrophages (BMDMs). It directs them towards a more immunogenic, M1-like phenotype by upregulating markers such as MHC-II, TNFα, and IFNγ, while reducing markers associated with an M2-like phenotype like CD206 and IL-10. selleckchem.com This reprogramming is associated with an upregulation of STAT1 signaling and a reduction in STAT3, STAT5, and STAT6 signaling. selleckchem.com

ParameterFindingReference Cell/Assay
IC50 (Necroptosis Inhibition)32 nML929 cells (TNFα/zVAD induced)
IC50 (Kinase Inhibition)13 ng/mLBiochemical Assay
Effect on MacrophagesPromotes M1-like phenotypeBone Marrow-Derived Macrophages (BMDMs)
Signaling Pathway ModulationUpregulates STAT1; Reduces STAT3/5/6Bone Marrow-Derived Macrophages (BMDMs)

In Vivo Research Findings

This compound has been evaluated in several preclinical animal models, demonstrating its in vivo activity and providing insights into the therapeutic potential of RIPK1 inhibition.

Pancreatic Cancer: In an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDA), oral administration of this compound reduced tumor burden, decreased the number of liver metastases, and extended survival compared to control groups. medchemexpress.comcaymanchem.com This anti-tumor effect was linked to the reprogramming of tumor-associated macrophages towards an immunogenic phenotype, leading to adaptive immune activation. medchemexpress.com

Atherosclerosis: The impact of this compound on atherosclerosis was found to be stage-dependent in an ApoESA/SA mouse model. alzdiscovery.orgcaymanchem.com

Early-stage: At 2 weeks of treatment, this compound reduced atherosclerotic plaque area, which was associated with suppressed inflammation (reduced MCP-1, IL-1β, TNF-α) and decreased monocyte infiltration. nih.gov

Later-stage: However, after 4 weeks of treatment, the inhibitor unexpectedly exacerbated atherosclerosis, which was linked to an increase in macrophage accumulation and lipid deposition within the plaques. nih.gov This was attributed to this compound promoting foam cell formation while simultaneously suppressing the death of these cells. nih.gov

Pharmacokinetics and Pharmacodynamics: this compound exhibits favorable oral pharmacokinetic properties in mice, showing a 400-fold improvement in oral exposure compared to an earlier analog, GSK'963. frontiersin.orgselleckchem.com Pharmacokinetic/pharmacodynamic studies in mice demonstrated a clear dose-dependent relationship. nih.gov For instance, in an acute TNF/zVAD-induced shock model, this compound provided dose-dependent protection against hypothermia, with doses of 1.0 and 10 mg/kg achieving 99% inhibition of RIPK1 activation. nih.govresearchgate.net

Research AreaAnimal ModelKey Findings
Pancreatic CancerOrthotopic PDA mouse modelReduced tumor burden, decreased metastases, extended survival. medchemexpress.comcaymanchem.com
Atherosclerosis (Early)ApoESA/SA mouse modelReduced plaque area and inflammation. nih.gov
Atherosclerosis (Late)ApoESA/SA mouse modelExacerbated plaque formation, increased foam cells. nih.gov
PharmacodynamicsTNF/zVAD shock mouse modelDose-dependent protection; 99% RIPK1 inhibition at 1-10 mg/kg. nih.govresearchgate.net

Preclinical Development Status

While this compound proved to be an effective tool for preclinical research in mouse models, it was not advanced for clinical development. nih.gov The primary reason was its unfavorable preclinical profile, particularly high turnover in human hepatocytes, which would likely translate to poor metabolic stability in humans. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F2N6O B607846 GSK547

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVGFKBLUYAEOK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Gsk547 As a Ripk1 Inhibitor

Specificity and Potency of GSK547 for RIPK1 Kinase Activity

This compound is characterized by its high specificity and potency towards RIPK1. Research indicates that this compound is a highly selective inhibitor of RIPK1 kinase. immune-system-research.commdpi.comtargetmol.commedchemexpress.commedchemexpress.comselleckchem.com It demonstrates exquisite kinase specificity, showing complete selectivity against a panel of over 450 other kinases. mdpi.com This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.

In terms of potency, this compound effectively inhibits RIPK1 kinase activity in cellular contexts. For instance, in L929 cells stimulated with TNFα and zVAD to induce cell death, this compound demonstrated an IC₅₀ value of 32 nM in inhibiting cell death after 24 hours of treatment. medchemexpress.com This indicates that this compound is potent in blocking RIPK1 kinase-dependent cellular responses. acs.org

Here is a summary of the potency data for this compound in a specific cellular assay:

Cell LineStimulusEndpointIC₅₀ (nM)DurationCitation
L929TNFα and zVADCell Death3224 hours medchemexpress.com

Allosteric Binding Site of this compound on RIPK1

Unlike some kinase inhibitors that bind to the ATP-binding orthosteric site, this compound functions as an allosteric inhibitor of RIPK1. It binds to a distinct pocket located between the N-terminal and C-terminal domains of RIPK1. immune-system-research.comacs.orgfrontiersin.orgnih.govalzdiscovery.org This allosteric binding site is situated at the back of the ATP binding site. immune-system-research.comacs.orgfrontiersin.orgnih.govalzdiscovery.org

Structural Basis of this compound-RIPK1 Interaction

Structural studies, including co-crystallization of this compound with a kinase structure fragment of RIPK1, have provided insights into its binding mode. frontiersin.orgnih.gov These studies confirm that this compound occupies the allosteric pocket. frontiersin.orgnih.gov While detailed amino acid interactions specific to this compound are not as extensively reported as for some other RIPK1 inhibitors, it is known that this compound occupies a pocket located behind the ATP binding site. elifesciences.org One study indicates that the benzylpyrazole 'tail' of this compound occupies the allosteric pocket. nih.gov This allosteric engagement is key to its mechanism of action.

Impact on RIPK1 Kinase Conformation

The binding of this compound to the allosteric site induces conformational changes in the RIPK1 kinase. elifesciences.orgsci-hub.senih.govbiorxiv.org These changes are crucial for the inhibitory effect of this compound. Studies using kinase conformation reporters have shown that this compound promotes a more closed configuration of the full-length RIPK1 kinase conformation. nih.govbiorxiv.org This conformational shift is associated with the inactivation of the kinase activity.

Downstream Signaling Pathway Modulation by this compound

By inhibiting the kinase activity of RIPK1, this compound modulates several downstream signaling pathways, particularly those involved in cell death and inflammation.

Inhibition of RIPK1-Dependent Cell Death Cascades

RIPK1 kinase activity is a critical regulator of both apoptosis and necroptosis, two forms of regulated cell death. mdpi.comnih.goversnet.orgtandfonline.com Necroptosis, in particular, is highly dependent on the kinase activity of RIPK1 and its interaction with RIPK3 and MLKL. nih.govtandfonline.commdpi.com this compound effectively inhibits RIPK1 kinase-dependent cell death cascades. mdpi.comnih.goversnet.org It has been shown to protect cells from TNFα-induced necroptosis. thieme-connect.com In experimental models, pharmacological inhibition of RIPK1 kinase activity with this compound significantly attenuated apoptotic and necroptotic cell death. nih.goversnet.org This inhibition prevents the formation and activation of the necrosome, a key complex in the necroptotic pathway.

Modulation of NF-κB Signaling

RIPK1 plays a complex dual role in cell fate decisions, acting as both a kinase that promotes cell death and a scaffold protein that activates pro-survival pathways, including NF-κB signaling. mdpi.comnih.govtandfonline.commdpi.comresearchgate.netoup.com The scaffold function of RIPK1, often mediated through ubiquitination events, is crucial for the activation of NF-κB, which leads to the transcription of pro-survival and inflammatory genes. nih.govtandfonline.commdpi.com

While this compound primarily targets the kinase activity of RIPK1, its impact on NF-κB signaling appears to be more indirect and context-dependent compared to its direct inhibition of cell death pathways. Inhibiting RIPK1 kinase activity can indirectly influence inflammatory responses linked to cell death. For example, pharmacological RIPK1 kinase inhibition has been shown to attenuate airway inflammation in experimental models. nih.goversnet.org Some research also suggests that RIPK1 inhibition can lead to reduced inflammatory gene expression researchgate.net and can influence macrophage programming, upregulating markers associated with M1 macrophages and reducing those linked to M2-like differentiation. selleckchem.com However, it is important to note that RIPK1's scaffold function in activating NF-κB is distinct from its kinase activity, and complete RIPK1 deficiency can impair NF-κB signaling. mdpi.comresearchgate.net Therefore, this compound's modulation of NF-κB is likely a consequence of preventing RIPK1 kinase-driven events that might otherwise interact with or influence inflammatory pathways, rather than a direct inhibition of the core RIPK1-scaffold-mediated NF-κB activation.

This compound is a chemical compound that has garnered attention primarily for its role as a potent and selective inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1). Research into this compound has focused on its potential therapeutic applications, particularly in conditions where aberrant RIPK1 activity contributes to disease pathogenesis, such as certain cancers and inflammatory disorders.

This compound functions by specifically targeting and inhibiting the kinase activity of RIPK1. RIPK1 is a critical protein involved in various cellular signaling pathways, including those regulating inflammation, cell survival, apoptosis, and necroptosis researchgate.netfrontiersin.orgtandfonline.com. By inhibiting RIPK1, this compound modulates these downstream cellular processes.

This compound has been shown to be a highly selective inhibitor of RIPK1, demonstrating significantly greater potency against RIPK1 compared to a broad panel of other kinases, including RIPK2, RIPK3, RIPK4, and RIPK5 caymanchem.com. This selectivity is crucial for minimizing off-target effects and directing therapeutic intervention specifically towards RIPK1-mediated pathways.

Studies have indicated that this compound binds to an allosteric pocket in the kinase domain of RIPK1, located between the N-terminal and C-terminal domains, behind the ATP binding site frontiersin.org. This binding mechanism is distinct from inhibitors that compete directly with ATP and contributes to its selectivity.

Preclinical studies have provided evidence of this compound's ability to effectively inhibit RIPK1 in vivo. For instance, administration of this compound in mouse models achieved sustained serum concentrations sufficient to inhibit RIPK1 activity over extended periods selleckchem.com.

IC50 Value: this compound has been reported to inhibit RIPK1 with an IC50 value of 31 nM caymanchem.com. This indicates a high potency in inhibiting RIPK1 kinase activity in cellular contexts.

Selectivity: this compound exhibits high selectivity for RIPK1 over a panel of 371 kinases, including other RIPK family members, at concentrations up to 10 µM caymanchem.com.

CompoundTargetIC50 (nM)Selectivity
This compoundRIPK131High (vs. 371 kinases) caymanchem.com

Effects on STAT Signaling Pathways (STAT1, STAT3, STAT5, STAT6)

Research has explored the impact of RIPK1 inhibition by this compound on Signal Transducer and Activator of Transcription (STAT) signaling pathways, specifically STAT1, STAT3, STAT5, and STAT6. STAT proteins are transcription factors that play key roles in mediating cellular responses to cytokines and growth factors, influencing processes such as cell growth, differentiation, and immune responses nih.govfrontiersin.org.

Studies, particularly in the context of macrophage function, have demonstrated that this compound can modulate STAT signaling. Inhibition of RIPK1 by this compound has been shown to upregulate STAT1 signaling in bone marrow-derived macrophages (BMDM) selleckchem.commedchemexpress.com. STAT1 activation is often associated with pro-inflammatory responses and M1 macrophage polarization selleckchem.comfrontiersin.org.

Conversely, this compound has been observed to reduce the signaling of STAT3, STAT5, and STAT6 in BMDMs selleckchem.com. STAT3 and STAT5 are frequently linked to cell survival, proliferation, and M2-like macrophage differentiation, which can contribute to immune suppression selleckchem.comfrontiersin.org. STAT6 is primarily associated with responses to IL-4 and IL-13, promoting M2 macrophage polarization frontiersin.org. The differential effects of this compound on these STAT proteins suggest a mechanism by which RIPK1 inhibition can influence macrophage polarization and the tumor microenvironment selleckchem.com.

STAT ProteinEffect of this compound (RIPK1 Inhibition) on Signaling in BMDMAssociated Macrophage Polarization/Function
STAT1Upregulated selleckchem.commedchemexpress.comM1 polarization, Pro-inflammatory selleckchem.comfrontiersin.org
STAT3Reduced selleckchem.comM2-like differentiation, Immune suppression selleckchem.comfrontiersin.org
STAT5Reduced selleckchem.comM2-like differentiation, Immune suppression selleckchem.comfrontiersin.org
STAT6Reduced selleckchem.comM2 polarization frontiersin.org

Interplay with Apoptotic and Necroptotic Pathways

RIPK1 is a central regulator involved in both apoptotic and necroptotic cell death pathways researchgate.netfrontiersin.orgtandfonline.com. Apoptosis is a form of programmed cell death characterized by controlled dismantling of the cell, while necroptosis is a regulated form of necrosis that involves cell swelling and membrane rupture mdpi.comfrontiersin.org. The decision between cell survival, apoptosis, or necroptosis in response to stimuli like TNF-alpha is influenced by the activity and interactions of RIPK1 with other proteins mdpi.comthieme-connect.com.

This compound, as a RIPK1 inhibitor, directly impacts the balance between these cell death pathways. By inhibiting the kinase activity of RIPK1, this compound can block the formation of the necrosome, a key complex required for initiating necroptosis, which typically involves RIPK1, RIPK3, and MLKL frontiersin.orgthieme-connect.com. This inhibition can effectively mitigate necroptotic cell death thieme-connect.com.

The interplay between RIPK1 inhibition and apoptosis is more complex and context-dependent. While RIPK1 kinase activity is often essential for necroptosis, its scaffolding function (independent of kinase activity) can promote cell survival or even facilitate apoptosis under certain conditions tandfonline.com. Inhibition of RIPK1 kinase activity by compounds like this compound can, in some experimental settings, switch the cell death mode from necroptosis towards apoptosis, particularly when caspases are not inhibited tandfonline.comthieme-connect.com. This highlights the intricate regulatory role of RIPK1 in determining cell fate.

Research findings indicate that this compound can protect cells from TNF-alpha-induced necroptosis medchemexpress.com. For example, pretreatment of L929 cells with this compound significantly reduced cell death induced by TNF-alpha and zVAD (a pan-caspase inhibitor used to sensitize cells to necroptosis) medchemexpress.com.

Cell Death PathwayRole of RIPK1 Kinase ActivityEffect of this compound (RIPK1 Inhibition)Key Complexes Involved
ApoptosisContext-dependent; scaffolding function can facilitateCan shift balance towards apoptosis under certain conditions (e.g., caspase inhibition) tandfonline.comthieme-connect.comComplex II (involving FADD, Caspase-8) mdpi.comthieme-connect.com
NecroptosisEssential for initiationInhibited; blocks necrosome formation frontiersin.orgthieme-connect.comNecrosome (involving RIPK1, RIPK3, MLKL) mdpi.comfrontiersin.orgthieme-connect.com

In Vitro Cellular Pharmacology and Immunomodulatory Effects of Gsk547

Impact on Macrophage Differentiation and Polarization

GSK547 plays a crucial role in steering the differentiation and polarization of macrophages, key cells of the innate immune system, towards a pro-inflammatory and anti-tumorigenic state.

Reprogramming of Bone Marrow-Derived Macrophages (BMDM)

In laboratory settings, this compound has been shown to reprogram bone marrow-derived macrophages (BMDMs). This reprogramming directs these immune cells towards an immunogenic phenotype, enhancing their ability to activate an adaptive immune response. By inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), this compound influences the signaling pathways that govern macrophage development and function.

Induction of Immunogenic Phenotype (e.g., MHC-II, TNFα, IFNγ expression)

Treatment with this compound leads to the upregulation of key markers associated with a pro-inflammatory, or M1-like, macrophage phenotype. Research has shown that this compound-treated BMDMs exhibit increased expression of Major Histocompatibility Complex class II (MHC-II), Tumor Necrosis Factor-alpha (TNFα), and Interferon-gamma (IFNγ) selleckchem.com. This shift towards an immunogenic phenotype is critical for enhancing the immune system's ability to recognize and attack pathogenic threats and cancerous cells.

Suppression of Immunosuppressive Markers (e.g., CD206, IL-10, TGFβ expression)

Concurrently with the induction of a pro-inflammatory state, this compound actively suppresses markers associated with an immunosuppressive, or M2-like, macrophage phenotype. The expression of markers such as CD206 (the mannose receptor), Interleukin-10 (IL-10), and Transforming Growth Factor-beta (TGFβ) is significantly reduced in BMDMs treated with this compound selleckchem.com. This reduction in immunosuppressive signaling helps to create a microenvironment that is less hospitable to tumor growth and more conducive to an effective immune response.

Marker TypeMarkerEffect of this compound
ImmunogenicMHC-IIUpregulation
ImmunogenicTNFαUpregulation
ImmunogenicIFNγUpregulation
ImmunosuppressiveCD206Reduction
ImmunosuppressiveIL-10Reduction
ImmunosuppressiveTGFβReduction

Enhancement of Antigen-Presenting Capacity

A crucial function of macrophages in the adaptive immune response is their ability to present antigens to T cells. This compound has been found to enhance the antigen-presenting capacity of macrophages selleckchem.com. By upregulating MHC-II, as mentioned previously, this compound-treated macrophages are more effective at displaying foreign or tumor-derived peptides to T helper cells, thereby initiating a more robust and targeted adaptive immune attack.

Regulation of Cell Viability and Death in Cellular Models

Beyond its immunomodulatory effects, this compound also plays a direct role in the regulation of cellular life and death processes, particularly in preventing a form of programmed necrosis known as necroptosis.

Prevention of Necrotic Cell Death (e.g., L929 cells)

This compound has been demonstrated to prevent necrotic cell death in cellular models. Specifically, in murine fibrosarcoma L929 cells, a common model for studying TNFα-induced necroptosis, this compound effectively inhibits this cell death pathway medchemexpress.comnih.gov. When L929 cells are treated with a combination of TNFα and the pan-caspase inhibitor zVAD-fmk to induce necroptosis, pre-treatment with this compound leads to a dose-dependent reduction in cell death. The half-maximal inhibitory concentration (IC50) for this compound in preventing TNFα/zVAD-induced necrotic death in L929 cells has been determined to be 32 nM medchemexpress.comadooq.com. This protective effect is a direct consequence of its potent and selective inhibition of RIPK1, a key kinase in the necroptosis signaling cascade.

Cell LineInducer of NecroptosisEffect of this compoundIC50
L929TNFα + zVAD-fmkPrevention of necrotic cell death32 nM medchemexpress.comadooq.com

Analysis of ATP Levels and Cell Death Induction

The induction of cell death by this compound has been evaluated in vitro by measuring cellular ATP levels. selleckchem.com In studies using mouse fibrosarcoma L929 cells, pretreatment with this compound followed by the induction of necroptosis resulted in reduced cell viability. medchemexpress.com Specifically, when L929 cells were pretreated with varying doses of this compound for 30 minutes and then stimulated with recombinant TNFα and the pan-caspase inhibitor zVAD-fmk, a dose-dependent induction of cell death was observed after 24 hours. medchemexpress.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be 32 nM. medchemexpress.com

Similarly, in bone marrow-derived macrophages (BMDMs), this compound efficiently inhibited the induction of cell death and the phosphorylation of downstream necroptosis proteins MLKL and RIPK3 following treatment with lipopolysaccharide (LPS) and zVAD-fmk. nih.gov

Cell LineTreatmentEffectMeasurementIC50Reference
L929 (Mouse Fibrosarcoma)This compound + TNFα + zVAD-fmkInduction of Necrotic Cell DeathCellular ATP Levels / Cell Viability Assay32 nM medchemexpress.comselleckchem.com
Bone Marrow-Derived Macrophages (BMDMs)This compound + LPS + zVAD-fmkInhibition of NecroptosisWestern Blot (p-MLKL, p-RIPK3)Effective at 0.1 µM nih.gov

Effects on T Cell Activation and Differentiation (in co-culture or indirectly)

This compound has been shown to indirectly influence T cell activation and differentiation, primarily by modulating the function of macrophages. immune-system-research.comnih.gov Inhibition of RIPK1 in tumor-associated macrophages (TAMs) reprograms them toward an immunogenic phenotype, which in turn leads to the activation of T cells. nih.gov

Th1/Th17 Differentiation of CD4+ T Cells

Treatment with this compound enhances the differentiation of CD4+ T helper cells toward a mixed Th1 and Th17 phenotype. immune-system-research.comnih.gov This polarization is a key outcome of the immunogenic reprogramming of macrophages induced by RIPK1 inhibition. nih.gov In pancreatic ductal adenocarcinoma (PDA) models, this shift in T cell differentiation is observed within the tumor microenvironment. immune-system-research.comnih.gov The Th1 and Th17 cell lineages are crucial for mediating inflammation and anti-tumor immunity. nih.govnih.gov

Activation of Cytotoxic CD8+ T Cells

Alongside its effects on CD4+ T cells, this compound also promotes the activation of cytotoxic CD8+ T cells. immune-system-research.comnih.gov This activation is a critical component of the anti-tumor immune response, as cytotoxic T lymphocytes (CTLs) are responsible for directly killing cancer cells. frontiersin.org The enhanced activation of these cells occurs in situ within the tumor, driven by the this compound-reprogrammed macrophages. nih.gov

T Cell SubsetEffect of this compound TreatmentMechanismReference
CD4+ T CellsEnhanced differentiation into Th1 and Th17 phenotypesIndirect, via immunogenic reprogramming of macrophages immune-system-research.comnih.gov
CD8+ T CellsEnhanced activation of cytotoxic functionIndirect, via immunogenic reprogramming of macrophages immune-system-research.comnih.gov

Preclinical Efficacy of Gsk547 in Animal Models of Disease

Oncology Research: Pancreatic Ductal Adenocarcinoma (PDA) Models

Pancreatic ductal adenocarcinoma (PDA) is a highly aggressive malignancy with a poor prognosis, characterized by a profoundly immunosuppressive tumor microenvironment (TME). nih.govfrontiersin.orgamegroups.orgd-nb.info Preclinical models, particularly genetically engineered mouse models (GEMMs) like the KPC model (carrying mutations in Kras and Tp53), are widely used to study PDA due to their ability to recapitulate key features of the human disease, including the complex TME and desmoplastic reaction. nih.govamegroups.orgdovepress.comnih.govamegroups.cnmdpi.com

Reduction of Tumor Burden and Extension of Survival

Studies in orthotopically implanted KPC-derived tumor cells in wild-type mice have demonstrated that GSK547 treatment can lead to a reduction in tumor burden and an extension of survival. medchemexpress.com This effect was observed with daily administration of this compound via food-based dosing over a period of 15-50 days. medchemexpress.com

Activation of Adaptive Immune Responses within the Tumor Microenvironment

The TME in PDA is typically characterized by a limited infiltration of effector T cells and a dominance of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). nih.govfrontiersin.orgamegroups.orgdovepress.commdpi.com this compound has been shown to influence the immune landscape within the PDA TME. Inhibition of RIPK1 by this compound can lead to the activation of adaptive immune responses. medchemexpress.comnih.gov This involves the programming of TAMs towards a more immunogenic phenotype, which in turn promotes the activation of cytotoxic T cells and the differentiation of T-helper cells towards a mixed Th1/Th17 phenotype, contributing to anti-tumor immunity. nih.gov

Impact on Macrophage-Mediated Immune Tolerance

Macrophage-mediated immune tolerance is a significant barrier to effective anti-tumor immunity in PDA. medchemexpress.comnih.gov TAMs in PDA often exhibit an M2-like, immunosuppressive phenotype, promoting immune tolerance. nih.gov this compound, as a RIPK1 inhibitor, has been found to inhibit this macrophage-mediated adaptive immune tolerance in pancreatic cancer. medchemexpress.com It can reprogram TAMs, shifting them from an immunosuppressive state (characterized by markers like CD206 and IL-10) towards an immunogenic state (upregulating MHCII, TNFα, and IFNγ). nih.gov This reprogramming is, at least in part, dependent on STAT1 signaling. medchemexpress.comnih.gov

Synergy with Immune Checkpoint Inhibitors

Inflammatory Disease Models

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and immune cells in the arterial walls, leading to plaque formation. nih.govnih.govmdpi.comfrontiersin.org Animal models, such as genetically modified mice (e.g., ApoE−/− and LDLR−/−) and rabbits, are commonly used to study atherosclerosis progression and evaluate potential therapeutic interventions. nih.govnih.govmdpi.comfrontiersin.orgimavita.com

Atherosclerosis Progression Studies

Short-Term Effects on Vascular Monocyte Infiltration and Inflammation

In the early stages of atherosclerosis development, monocyte infiltration into the arterial wall and subsequent inflammation are critical events. mdpi.comfrontiersin.org Studies investigating the short-term effects of this compound in hypercholesterolemic and hypertensive mouse models have shown a reduction in atherosclerotic plaque lesion area after a brief treatment period. windows.netfrontiersin.org This reduction was associated with suppressed inflammation and decreased monocyte infiltration. windows.netfrontiersin.org Specifically, this compound treatment was consistent with alleviated systemic inflammation, including suppressed production of MCP-1, IL-1β, and TNF-α. windows.netfrontiersin.org

Long-Term Effects on Foam Cell Accumulation and Atherogenesis

Macrophages that infiltrate the arterial wall can take up oxidized lipids, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. mdpi.comnih.govbiorxiv.org The long-term effects of this compound on foam cell accumulation and atherogenesis appear to be stage-dependent. While short-term inhibition prevented early atherogenesis, extended treatment with this compound in certain mouse models unexpectedly exacerbated atherosclerosis. researchgate.netwindows.netfrontiersin.orgersnet.org This exacerbation was concomitant with an increase in macrophages and lipid deposition within the plaques. windows.netfrontiersin.org In vitro studies with isolated macrophages demonstrated that this compound treatment promoted foam cell formation while simultaneously suppressing the death of these cells. nih.gov This suggests that this compound might contribute to foam cell accumulation in later stages by enhancing their formation and reducing their clearance through cell death inhibition. nih.gov Furthermore, long-term this compound treatment was found to promote macrophage accumulation and foam cell formation, potentially by upregulating the expression of several lipid metabolism-related genes. researchgate.netnih.gov

Modulation of Plasma Cytokine Levels (e.g., TNF-α, IL-1β)

Inflammatory cytokines, such as TNF-α and IL-1β, play significant roles in the inflammatory processes driving atherosclerosis. nih.govimrpress.commdpi.comfrontiersin.org Preclinical studies with this compound have indicated that its administration can influence the levels of these cytokines. In the context of short-term treatment in atherosclerosis models, this compound was associated with suppressed levels of inflammatory cytokines, including TNF-α and IL-1β, consistent with reduced inflammation. windows.netfrontiersin.org

Chronic Obstructive Pulmonary Disease (COPD) Models

COPD is a progressive lung disease characterized by chronic inflammation, airway remodeling, emphysema, and lung function decline. nih.govresearchgate.net Animal models, particularly those involving exposure to cigarette smoke or elastase, are widely used to study COPD pathogenesis and evaluate potential therapeutic agents like RIPK1 inhibitors. nih.govfrontiersin.orgaquilo.nl

Attenuation of Airway Inflammation and Remodeling

In experimental models of COPD, this compound has demonstrated the ability to attenuate airway inflammation and remodeling. Genetic and/or pharmacological inhibition of RIPK1 kinase activity significantly reduced airway inflammation upon acute and subacute cigarette smoke exposure in mice. nih.goversnet.orgugent.be Pharmacological inhibition with this compound also attenuated airway remodeling induced by chronic cigarette smoke exposure, including the accumulation of collagen around the airways. ersnet.orgersnet.org

Mitigation of Emphysema and Lung Function Decline

Emphysema, characterized by the destruction of alveolar tissue, and the associated decline in lung function are key features of COPD. nih.govresearchgate.net Studies have shown that pharmacological inhibition of RIPK1 kinase with this compound significantly attenuated elastase-induced emphysema and lung function decline in mice. researchgate.netnih.govugent.be Similarly, inhibition of RIPK1 kinase attenuated emphysema upon chronic cigarette smoke exposure. ersnet.orgersnet.org

Inhibition of RIPK1 Kinase-Dependent Apoptotic and Necroptotic Cell Death in Lung Tissue

Regulated cell death, including apoptosis and necroptosis, mediated by RIPK1 kinase, contributes to the pathogenesis of COPD. nih.goversnet.orgersnet.org Preclinical studies have shown that this compound, as a RIPK1 kinase inhibitor, can inhibit apoptotic and necroptotic cell death in lung tissue in experimental COPD models. researchgate.netnih.goversnet.orgugent.be RNA sequencing on lung tissue of cigarette smoke-exposed mice treated with pharmacological RIPK1 kinase inhibition revealed downregulation of cell death and inflammatory pathways. researchgate.netnih.govugent.be This protective effect is indicated to be due to reduced pulmonary inflammation and the blocking of RIPK1 kinase-dependent apoptotic and necroptotic cell death. ersnet.org

Sepsis and Systemic Inflammatory Response Syndrome (SIRS) Research

Sepsis is a life-threatening condition caused by a dysregulated host response to infection, leading to widespread inflammation and organ dysfunction. imrpress.comfrontiersin.org Systemic Inflammatory Response Syndrome (SIRS) is a related condition characterized by systemic inflammation. imrpress.com Animal models of sepsis, such as the cecal ligation and puncture (CLP) model in mice, are used to study the complex pathophysiology of these syndromes and evaluate potential therapies. imrpress.comresearchgate.net

Neurodegenerative Disease Models (RIPK1 Inhibition Context)

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. RIPK1 has emerged as a critical player in the pathogenesis of several neurodegenerative conditions due to its involvement in neuronal cell death, neuroinflammation, and axon degeneration. harvard.edualzdiscovery.orgfrontiersin.org Inhibition of RIPK1 kinase activity has shown potential neuroprotective effects in various rodent models of neurodegenerative diseases. alzdiscovery.orgfrontiersin.org

Inhibition of the kinase activity of RIPK1 has demonstrated neuroprotective effects in several rodent models of Alzheimer's disease (AD). alzdiscovery.orgfrontiersin.org While some studies specifically mention other RIPK1 inhibitors like Necrostatin-1s showing benefits such as reducing amyloid plaque burden, tau aggregation, inflammatory cytokines, and improving cognitive function in AD models alzdiscovery.org, the role of RIPK1 inhibition in general is highlighted as potentially protecting against neuronal loss induced by various stressors. alzdiscovery.org One study investigating Niemann-Pick disease, type C1 (NPC1), a neurodegenerative lysosomal storage disorder, found that treatment of Balb/c Npc1−/− mice with GSK'547 significantly increased mean survival and delayed cerebellar Purkinje neuron loss. nih.govresearchgate.net

Animal Model (Disease)Treatment with this compoundKey Finding
Balb/c Npc1−/− mice (NPC1)GSK'547 in chowSignificantly increased mean survival nih.govresearchgate.net
Delayed cerebellar Purkinje neuron loss nih.govresearchgate.net

Elevated levels of RIPK1 in the central nervous system (CNS) are associated with microglial-mediated inflammation. alzdiscovery.org RIPK1 can promote neurological damage by driving microglia toward a disease-associated phenotype. alzdiscovery.org Inhibition of RIPK1 has been shown to attenuate disease progression and suppress deleterious signaling in astrocytes and microglia in a murine model of Multiple Sclerosis (MS). researchgate.net In AD models, RIPK1 was highly expressed in microglia, and its inhibition reduced inflammatory cytokine levels and promoted microglial degradation of amyloid-beta in vitro. frontiersin.org These findings suggest that RIPK1 mediates a key checkpoint during the transition to a disease-associated microglial state. frontiersin.org The RIPK1 inhibitor GSK'547 was reported to ameliorate the aggregation of lipofuscin-like lysosomal inclusions in microglia in a model of lysosomal storage disorder. researchgate.net

RIPK1 plays a critical role in driving axon degeneration, independent of apoptosis. alzdiscovery.org Inhibition of RIPK1 has been shown to prevent mitochondrial fragmentation and loss of axon function following injury in both in vitro and animal models. alzdiscovery.org Axon degeneration is a shared pathway in many neurological diseases and is thought to be responsible for disease progression and disability accumulation. uzh.ch RIPK1 mediates axonal degeneration by promoting inflammation and necroptosis in conditions like Amyotrophic Lateral Sclerosis (ALS). tandfonline.com While this compound is mentioned as a RIPK1 inhibitor, one source indicates that this compound, among other RIP1 inhibitors, was not reported to improve nerve damage in the context of a review focusing on Necrostatin-1 as a promising compound for neurological disorders. nih.gov However, the broader research on RIPK1 inhibition strongly supports its potential role in mitigating axon degeneration. tandfonline.comalzdiscovery.org

Structure Activity Relationship Sar and Pharmacokinetic Profile of Gsk547

Comparative Analysis with Related RIPK1 Inhibitors (e.g., GSK'963, GSK095)

The development of GSK547 represents a significant advancement over its predecessors, particularly GSK'963. While GSK'963 is a potent and selective inhibitor of RIPK1, its utility was hampered by poor pharmacokinetic properties. nih.gov this compound was engineered to overcome this limitation, exhibiting a remarkable 400-fold improvement in mouse pharmacokinetic oral exposure compared with GSK'963. selleckchem.comselleck.co.jp This enhancement made this compound a superior tool for in vivo studies in rodent models.

Another relevant compound in this series is GSK3145095 (also known as GSK095). Although this compound proved effective in mouse oncology models, it was found to suffer from high turnover in human hepatocytes. nih.gov This metabolic instability limited its potential as a clinical candidate. Consequently, further optimization led to the development of GSK3145095, an orally available inhibitor with potential antineoplastic and immunomodulatory activities. nih.govcancer.gov However, a notable characteristic of GSK3145095 is its significantly reduced potency against non-primate RIPK1. This species-specific difference in activity precluded its evaluation in the same rodent oncology models where this compound was shown to be effective. nih.gov

Comparative Inhibitor Characteristics
CompoundKey FeatureLimitation
GSK'963Potent and selective RIPK1 inhibitor nih.govPoor pharmacokinetic properties nih.gov
This compound400-fold improved oral exposure in mice vs. GSK'963 selleckchem.comselleck.co.jpHigh turnover in human hepatocytes nih.gov
GSK095 (GSK3145095)Improved metabolic profile for clinical development nih.govReduced potency in non-primate (mouse) models nih.gov

Allosteric Binding Characteristics and Kinase Inhibition Mechanism

This compound is classified as a Type III kinase inhibitor. researchgate.net Unlike Type I and Type II inhibitors that interact with the ATP-binding site, Type III inhibitors bind to a distinct allosteric pocket. researchgate.netnih.gov Structural studies have revealed that selective RIPK1 inhibitors like this compound bind to a hydrophobic pocket adjacent to the ATP-binding site. nih.gov This binding event locks the kinase in an inactive "DLG-out/Glu-out" conformation. nih.gov By stabilizing this inactive state, the inhibitor prevents the kinase from adopting the active conformation required for autophosphorylation and downstream signaling, thereby effectively blocking its enzymatic function. nih.govnih.gov This allosteric mechanism of action is the basis for the high selectivity of this compound for RIPK1 over other kinases. nih.gov

Preclinical Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been extensively studied in preclinical mouse models, demonstrating its suitability for in vivo research.

Following oral administration in mice, this compound shows dose-dependent increases in plasma concentration. Studies have demonstrated a clear correlation between the administered oral dose and the resulting drug levels in the blood. For instance, average drug concentrations measured from 0.5 hours post-dose correlated well with the predicted and observed inhibition of RIPK1. This predictable dose-response relationship is a critical attribute for a pharmacological tool compound.

This compound achieves sustained systemic concentrations, particularly when administered through food-based dosing. selleckchem.commedchemexpress.com This method allows for the achievement of steady-state concentrations in vivo that remain above the IC90 (the concentration required to inhibit 90% of the enzyme's activity) over a 24-hour period. selleckchem.com In long-term studies, high serum concentrations of the inhibitor were sustained over a 6-week treatment course. selleckchem.com Food-based dosing studies have shown that plasma concentrations can be maintained within a therapeutic window, providing consistent target engagement over extended periods. researchgate.net

Preclinical Pharmacokinetics of this compound in Mice
Dosing MethodDoseObservationReference
Oral Gavage0.01 - 10 mg/kgDrug concentration increased dose-dependently. researchgate.net
Food-Based10 mg/kg/dayPlasma concentration varies between 10 ng/mL (trough) and 100 ng/mL (peak). researchgate.net
Food-BasedNot specifiedSustained high serum concentrations over a 6-week course. selleckchem.com

Chemical Modifications and Optimization Strategies

The development of this compound is a case study in medicinal chemistry optimization focused on improving pharmacokinetic properties. The starting point included potent RIPK1 inhibitors like GSK'963, which, despite high potency and selectivity, were limited by poor oral bioavailability. nih.gov The optimization strategy leading to this compound involved chemical modifications to the core structure specifically aimed at enhancing metabolic stability and oral exposure in rodents. This effort was highly successful, yielding a compound with a 400-fold improvement in this key parameter. selleckchem.com This optimization allowed for robust in vivo target validation in various disease models. The subsequent discovery that this compound had metabolic liabilities in human systems prompted further chemical modifications within the broader class of RIPK1 inhibitors, ultimately leading to the identification of GSK3145095 as a clinical candidate. nih.gov This progression illustrates a common drug discovery strategy: iterative chemical modifications to optimize a compound's potency, selectivity, and pharmacokinetic profile for different stages of research and development, from a preclinical tool to a potential therapeutic agent.

Other Reported Biological Activities and Unexplored Research Avenues for Gsk547

Interaction with Ferroptosis Pathway

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. While GSK547 is a well-established inhibitor of necroptosis, some evidence suggests it may also interact with the ferroptosis pathway. cymitquimica.com This interaction is of significant interest as ferroptosis has been implicated in the pathophysiology of various conditions, including acute and chronic kidney injury. cymitquimica.com The multifaceted Ser/Thr protein kinase GSK-3β has been identified as a positive modulator of ferroptosis by influencing cellular iron metabolism. uni.lunih.gov Although direct mechanistic studies detailing this compound's precise role in ferroptosis are still emerging, its connection to cell death pathways warrants further investigation into its potential to modulate this iron-dependent process.

Potential Antimicrobial Mechanism (e.g., DNA gyrase inhibition)

Intriguingly, this compound has been reported to possess antimicrobial properties. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis. cymitquimica.com It is suggested that this compound binds to the beta-subunit of DNA gyrase, an essential enzyme in bacteria responsible for supercoiling DNA. cymitquimica.com By binding to this subunit, this compound may prevent the formation of a critical enzyme-inhibitor complex necessary for cell wall biosynthesis, ultimately leading to the inhibition of protein synthesis and cell division. cymitquimica.com This potential dual activity as both a RIPK1 inhibitor and an antimicrobial agent highlights an underexplored area of this compound's biological profile.

Role in Cellular Metabolism and Homeostasis

This compound has been shown to exert significant effects on cellular metabolism and homeostasis, particularly in the context of atherosclerosis. nih.gov Studies in mouse models of atherosclerosis have revealed that long-term treatment with this compound can influence lipid metabolism. researchgate.net Specifically, the administration of this compound has been associated with an upregulation of genes related to lipid metabolism, such as Cd36, Ppara, Lxrα, Lxrb, and Srebp1c, in macrophage foam cells. nih.gov This, in turn, promotes foam cell formation. nih.govresearchgate.net Furthermore, this compound treatment has been observed to inhibit the synthesis of ApoA1 in the liver, leading to a reduction in plasma HDL levels, which can contribute to the development of atherosclerotic plaques. nih.govresearchgate.net These findings underscore a complex, stage-dependent role for RIPK1 inhibition in metabolic diseases, where it can have both protective and potentially detrimental effects on cellular homeostasis. nih.gov

Investigation in Other Disease Models

The therapeutic potential of this compound has been explored in a variety of disease models beyond its initial applications. These investigations have provided valuable insights into the broader role of RIPK1 in pathophysiology.

Key Research Findings in Various Disease Models:

Disease ModelKey FindingsReferences
Pancreatic Cancer In mouse models of pancreatic ductal adenocarcinoma (PDA), this compound reduced tumor burden and extended survival. medchemexpress.comnih.gov It also induced immunogenic macrophage differentiation, leading to adaptive immune activation. medchemexpress.com medchemexpress.comnih.gov
Atherosclerosis In a mouse model of advanced atherosclerosis, this compound showed stage-dependent effects. Short-term treatment reduced plaque formation and inflammation, while longer-term treatment exacerbated the condition by promoting foam cell formation. nih.govresearchgate.net nih.govresearchgate.net
Niemann-Pick Disease, Type C1 (NPC1) In a mouse model of this lysosomal storage disorder, treatment with this compound was shown to significantly extend the lifespan of the mice. researchgate.net researchgate.net
Acute TNF/zVAD Shock This compound demonstrated a dose-dependent protective effect against shock induced by TNF/zVAD in mice, as measured by the maintenance of body temperature. nih.gov nih.gov

Development of Advanced Research Tools and Analogues

This compound has served as a valuable pharmacological tool for studying the in vivo functions of RIPK1. nih.gov While an excellent tool for preclinical research, its pharmacokinetic profile, particularly its high turnover in human hepatocytes, made it unsuitable for clinical development. nih.gov This led to further lead-optimization efforts to develop analogues with improved properties. These efforts have resulted in the identification of new RIPK1 inhibitors with potential for clinical application in various diseases.

Notable Analogues and Successor Compounds:

CompoundDescriptionKey Features
GSK2982772 A potent and selective RIPK1 inhibitor that emerged from the same lineage as this compound. It is currently under evaluation in phase 2a clinical trials for inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis. nih.govHigh potency and selectivity for RIPK1; advanced to clinical trials for inflammatory diseases.
GSK3145095 A clinical candidate developed for the treatment of pancreatic cancer. nih.gov It is a potent and highly selective benzazepinone-based RIPK1 inhibitor that was optimized from the same chemical series as this compound. nih.govHigh in vitro potency and complete kinase selectivity; currently in phase 1 clinical studies for pancreatic adenocarcinoma and other solid tumors. nih.gov

Conclusion and Future Research Directions in Ripk1 Kinase Biology with Gsk547

Significance of GSK547 as a Research Tool for RIPK1 Biology

This compound is a highly selective and potent inhibitor of RIPK1, which has proven invaluable for investigating the kinase's role in various physiological and pathological processes. medchemexpress.com An analog of GSK'963, this compound demonstrates a significant 400-fold improvement in oral pharmacokinetics in mice, enhancing its utility in in vivo studies. nih.gov Its mechanism of action involves binding to an allosteric pocket between the N-terminal and C-terminal domains of the RIPK1 kinase, distinct from the ATP binding site. nih.govnih.gov This specificity allows researchers to distinguish the kinase-dependent functions of RIPK1 from its scaffolding roles.

Research utilizing this compound has been instrumental in elucidating the role of RIPK1 in cancer immunology. In models of pancreatic ductal adenocarcinoma (PDA), inhibition of RIPK1 by this compound reprogrammed tumor-associated macrophages (TAMs) towards an immunogenic phenotype, leading to adaptive immune activation and a reduction in tumor burden. medchemexpress.comnih.gov These findings underscore the potential of targeting RIPK1 to overcome immune tolerance in cancer.

Furthermore, studies with this compound have revealed the complex, context-dependent role of RIPK1 in other diseases. For instance, in a mouse model of atherosclerosis, this compound demonstrated stage-dependent effects, with short-term anti-atherosclerotic benefits related to reduced vascular inflammation and long-term pro-atherosclerotic effects associated with foam cell accumulation. alzdiscovery.orgresearchgate.net This highlights the importance of using precise chemical tools like this compound to probe the multifaceted nature of RIPK1 signaling in chronic diseases.

Table 1: Key Research Findings with this compound

Disease ModelKey FindingReference
Pancreatic Ductal Adenocarcinoma (PDA)Reprogrammed tumor-associated macrophages (TAMs) to an immunogenic phenotype, up-regulating STAT1 signaling. medchemexpress.comnih.gov nih.gov
Pancreatic Ductal Adenocarcinoma (PDA)Reduced tumor burden and extended survival in mouse models. medchemexpress.com medchemexpress.com
Atherosclerosis (ApoESA/SA mouse model)Exhibited stage-dependent effects: initially anti-atherosclerotic by reducing monocyte infiltration, later pro-atherosclerotic due to lipid-filled foam cell accumulation. alzdiscovery.org alzdiscovery.org
Inflammation (TNFα-induced)Inhibited RIPK1-mediated cytokine production and cell death. researchgate.net researchgate.net

Unanswered Questions and Limitations in Current this compound Research

Despite the advancements made possible with this compound, significant questions and limitations remain. The dual role of RIPK1 in promoting both cell survival and cell death presents a major challenge. nih.gov The precise conditions that dictate whether RIPK1 activation leads to apoptosis, necroptosis, or cell survival are not fully understood. nih.gov The inconsistent outcomes observed in different cancer models using RIPK1 inhibitors suggest that the cellular context and the specific genetic background of the tumor are critical determinants of the response. nih.govresearchgate.net

A key limitation is that while this compound is a powerful tool for studying RIPK1's kinase function, the kinase-independent scaffolding functions of RIPK1 are also crucial in signaling pathways, such as NF-κB activation. frontiersin.org Research needs to further disentangle these two aspects of RIPK1 biology. Moreover, the long-term consequences of systemic RIPK1 inhibition are not well characterized. The pro-atherosclerotic effects observed with prolonged this compound treatment in one study suggest that chronic inhibition could have unintended adverse effects. alzdiscovery.orgresearchgate.net Additionally, the exact mechanisms that regulate the subcellular localization of RIPK1 and how this impacts its function remain to be fully elucidated. frontiersin.org

Methodological Advancements for Future Studies

Future research would benefit from several methodological advancements. The development of more sophisticated animal models that better recapitulate human diseases is essential to clarify the conflicting roles of RIPK1 observed in preclinical studies. nih.gov For instance, creating models that allow for cell-type-specific and temporally controlled inhibition of RIPK1 kinase activity could provide more precise insights into its function in different tissues and at different stages of disease.

Further structural modifications of existing inhibitors, including this compound, could lead to compounds with improved pharmacokinetic properties, greater selectivity, and reduced off-target effects, making them even more reliable as research tools. nih.gov Advanced imaging techniques capable of visualizing the activation and subcellular translocation of RIPK1 in real-time within living cells and organisms would be invaluable. frontiersin.org Combining the use of specific inhibitors like this compound with proteomic and transcriptomic approaches will help identify the nuclear substrates of RIPK1 and the genes it regulates, shedding light on its role in chromatin remodeling and transcription. frontiersin.org

Broader Implications for Understanding Cell Death and Immune Regulation

The study of RIPK1 using tools like this compound has profound implications for our understanding of fundamental biological processes. RIPK1 is a central node in the signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis. frontiersin.org By allowing for the specific inhibition of RIPK1's kinase activity, this compound helps to dissect the molecular machinery that governs these forms of cell death.

This research is crucial for understanding how dysregulation of these pathways contributes to a wide range of human diseases, from inflammatory and autoimmune disorders to neurodegenerative diseases and cancer. alzdiscovery.orgfrontiersin.org For example, the ability of this compound to modulate macrophage phenotype in pancreatic cancer highlights the intricate link between cell death pathways and the regulation of the immune system. nih.gov It suggests that targeting RIPK1 could be a strategy to manipulate the tumor microenvironment and enhance anti-tumor immunity. nih.gov Ultimately, the continued exploration of RIPK1 biology with specific inhibitors like this compound will not only deepen our knowledge of cell fate decisions but also pave the way for novel therapeutic strategies for numerous diseases. nih.gov

Q & A

Q. What is the primary mechanism of GSK547 in modulating immune responses in pancreatic cancer?

this compound is a highly selective RIPK1 inhibitor that disrupts tumor-associated macrophage (TAM)-mediated adaptive immune tolerance. It reprograms TAMs into an immunogenic MHCIIhiTNFα+IFNγ+ phenotype via STAT1 upregulation while suppressing STAT3/STAT5/STAT6 pathways . This shift promotes cytotoxic T-cell activation and reduces immunosuppressive cytokines (e.g., IL-10, TGFβ), enhancing anti-tumor immunity in pancreatic ductal adenocarcinoma (PDA) models .

Q. Which biochemical assays are recommended to validate RIPK1 inhibition by this compound?

  • Western blotting : Monitor phosphorylation of downstream necroptosis markers (P-MLKL, P-RIPK3) and total protein levels (MLKL, RIPK3) under LPS/zVAD-fmk stimulation .
  • Kinase activity assays : Measure RIPK1 inhibition using ATP-competitive or allosteric binding assays, comparing IC50 values with structural analogs (e.g., Necrostatin-34) .
  • Flow cytometry : Quantify PI-positive cells to assess necroptosis inhibition in vitro .

Q. What cellular models are suitable for studying this compound-induced macrophage reprogramming?

Use bone marrow-derived macrophages (BMDMs) treated with this compound (1–10 μM) to evaluate STAT1/STAT3 signaling dynamics . Co-culture systems with PDA organoids or T-cells can model tumor-immune interactions .

Q. How should researchers control for RIPK1-specific effects in this compound experiments?

Include RIPK1-knockout cells or use rescue experiments with constitutively active RIPK1 mutants. Compare results with pan-caspase inhibitors (e.g., zVAD-fmk) to distinguish necroptosis from apoptosis .

Q. What are this compound’s key pharmacokinetic properties in preclinical studies?

this compound exhibits 400-fold higher oral bioavailability than GSK'963 in mice, with stable plasma concentrations (>IC50) for 24 hours post-administration. It maintains efficacy in 6-week dosing regimens, reducing tumor burden and metastasis in orthotopic PDA models .

Advanced Research Questions

Q. How do contradictory findings in STAT signaling modulation inform experimental design?

While this compound upregulates STAT1, it suppresses STAT3/5/6 in TAMs . To resolve contradictions:

  • Use phospho-specific flow cytometry or single-cell RNA-seq to map STAT isoform dynamics spatially and temporally.
  • Validate findings in human PDA biopsies or patient-derived xenografts to assess translational relevance .

Q. What strategies mitigate off-target effects in complex co-culture systems?

  • Employ RIPK1-selective inhibitors (e.g., GSK2982772) as comparators .
  • Combine with genetic knockdown (shRNA/CRISPR) to confirm target specificity .
  • Use mass spectrometry to profile kinase inhibition across the kinome .

Q. How does this compound’s allosteric binding mode influence selectivity and efficacy?

this compound binds a hydrophobic pocket adjacent to the ATP-binding site, stabilizing RIPK1 in an inactive conformation. This allostery prevents phosphorylation of activation-loop residues (e.g., Ser166), reducing off-target kinase activity . Structural comparisons with Necrostatin-1 (type II inhibitor) highlight distinct conformational effects .

Q. What experimental challenges arise in combining this compound with checkpoint inhibitors?

  • Timing : this compound acts upstream of T-cell activation; administer before PD-1/ICOS inhibitors to precondition the tumor microenvironment .
  • Toxicity : Monitor systemic immune activation (e.g., cytokine release) in co-treatment cohorts.
  • Resistance : Assess RIPK1/STAT1 expression longitudinally to identify adaptive mechanisms .

Q. Which analytical methods quantify this compound stability under storage conditions?

  • HPLC : Verify purity (>98%) and degradation products after reconstitution in DMSO .
  • Mass spectrometry : Detect chemical modifications (e.g., hydrolysis, oxidation) in solvent stocks stored at -80°C vs. -20°C .

Methodological Notes

  • Dosage : For in vivo studies, use 10–50 mg/kg orally in mice, adjusted by body surface area for translational scaling .
  • Solubility : Prepare stock solutions in DMSO (≥50 mg/mL) and dilute in PBS to avoid precipitation .
  • Ethical compliance : this compound is for research only; exclude from human/clinical trials per manufacturer guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.